molecular formula C13H11N3O3 B15057344 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Cat. No.: B15057344
M. Wt: 257.24 g/mol
InChI Key: YZLJPLKGORERMS-UHFFFAOYSA-N
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Description

4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a triazole-based heterocyclic compound featuring a furan-2-yl substituent at the 3-position of the triazole ring and a 2-methoxyphenol group at the 4-position. The triazole core is known for its stability and diverse pharmacological applications, while the furan and methoxyphenol moieties contribute to its electronic and steric properties, influencing reactivity and bioactivity .

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

4-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C13H11N3O3/c1-18-11-7-8(4-5-9(11)17)12-14-13(16-15-12)10-3-2-6-19-10/h2-7,17H,1H3,(H,14,15,16)

InChI Key

YZLJPLKGORERMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CO3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxyphenol group undergoes electrophilic substitutions, particularly at the para position relative to the hydroxyl group. Key reactions include:

Reaction TypeConditions/ReagentsProductsObservations
Nitration HNO₃/H₂SO₄, 0–5°C4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxy-5-nitrophenolNitro group introduced at C5 of the phenolic ring.
Sulfonation H₂SO₄, 100°C4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxy-5-sulfophenolSulfonic acid group forms at C5.

Nucleophilic Substitution at the Triazole Ring

The triazole ring participates in nucleophilic substitutions, especially at N1 or N2 positions:

Reaction TypeConditions/ReagentsProductsObservations
Alkylation R-X (alkyl halides), K₂CO₃, DMF, 60°CN-alkylated triazole derivatives (e.g., 1-methyl-5-(furan-2-yl)-1,2,4-triazole)Selectivity depends on steric and electronic factors .
Acylation AcCl, pyridine, RT1-acetyl-5-(furan-2-yl)-1,2,4-triazoleAcetyl group introduced at N1 .

Oxidation

  • Furan Ring Oxidation :
    Reagents: KMnO₄/H₂O, acidic conditions → Furan ring oxidizes to a diketone, forming 4-(3-(2,5-dioxo-2,5-dihydrofuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol.

Reduction

  • Triazole Ring Reduction :
    Reagents: H₂/Pd-C → Partial reduction of the triazole ring to a dihydrotriazole intermediate.

Coordination Chemistry

The compound acts as a polydentate ligand, coordinating with metal ions via:

  • Phenolic oxygen (–OH)

  • Triazole nitrogen (N2 or N4)

  • Furan oxygen (if deprotonated)

Metal IonCoordination ModeComplex StructureApplication
Cu(II) Tetradentate (O,N,N,O)Square planar geometryEnhanced antimicrobial activity observed .
Fe(III) Tridentate (O,N,O)Octahedral geometryCatalytic activity in oxidation reactions .

Methoxy Group Demethylation

Reagents: BBr₃, CH₂Cl₂, −78°C → 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-hydroxyphenol.

Furan Ring Functionalization

  • Diels-Alder Reaction :
    Reagents: Maleic anhydride, reflux → Furan acts as a diene, forming a bicyclic adduct .

Biological Activity-Related Reactions

The compound inhibits fungal lanosterol 14α-demethylase (CYP51) via:

  • Coordination of the triazole nitrogen to the heme iron of CYP51.

  • Hydrogen bonding between the phenolic –OH and enzyme active-site residues .

Comparative Reactivity Insights

Functional GroupReactivity OrderKey Influencing Factors
MethoxyphenolNitration > Sulfonation > HalogenationElectron-donating –OCH₃ group directs electrophiles to C5.
Triazole RingAlkylation > Acylation > CycloadditionN1 more nucleophilic than N2 due to adjacent electron-withdrawing groups .

Mechanism of Action

The mechanism of action of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

5-(Furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 60870-42-0)
  • Structure : Differs by the presence of a thiol (-SH) group at the 3-position and a 4-methoxyphenyl group at the 4-position of the triazole.
  • Properties: Molecular weight = 273.31 g/mol; solubility in chloroform and methanol .
4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol (CAS 1416345-09-9)
  • Structure : Replaces the furan-2-yl group with a 2-hydroxyphenyl substituent.
  • Properties : Molecular weight = 283.28 g/mol; discontinued commercial availability suggests challenges in synthesis or stability .
Ethyl [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate
  • Structure: Features an ester group (-COOEt) instead of the methoxyphenol moiety.
  • Properties : Molecular weight = 221.21 g/mol; used as a synthetic intermediate .
  • Significance : The ester group improves lipophilicity, which may favor membrane permeability in drug design but reduce polar interactions critical for target binding.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility
Target Compound ~283.28* Furan-2-yl, 2-methoxyphenol Not reported
5-(Furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 273.31 Furan-2-yl, 4-methoxyphenyl, thiol Chloroform, methanol
4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol 283.28 2-Hydroxyphenyl, 2-methoxyphenol Not reported
Ethyl [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate 221.21 Furan-2-yl, ethyl ester Not reported

*Estimated based on molecular formula (C15H13N3O3).

Antifungal and Antibiotic Activity
  • A structurally related compound, (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol, demonstrates antifungal and antibiotic activities . The methoxyphenyl group in this analog suggests that electron-donating substituents on the triazole ring enhance microbial targeting, which may extend to the target compound.
Actoprotective Effects
  • Triazole-thiol derivatives, such as potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate, exhibit actoprotective (anti-fatigue) effects in rats, with activity dependent on substituents . The furan group in the target compound, being less electron-rich than thiophene, may reduce actoprotective efficacy but improve metabolic stability.
Anticancer and Antiviral Potential
  • Triazole derivatives with aryl or heteroaryl substituents are reported to target VEGFR-2 (anticancer) and viral enzymes . The furan and methoxyphenol groups in the target compound could synergize to inhibit tyrosine kinases or viral proteases, though direct evidence is needed.

Biological Activity

4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol, also known as a derivative of triazole, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity based on various research findings, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C13H11N3O3
  • CAS Number : 136399056
  • IUPAC Name : 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to:

  • Inhibit specific kinases involved in signal transduction pathways.
  • Modulate cytokine release in immune cells.
  • Exhibit antimicrobial activity against a range of pathogens.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

Compound Target Pathogen MIC (µg/mL)
4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenolE. coli25
4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenolS. aureus30

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has been evaluated through various in vitro studies. The findings indicate:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).
    • Cell Viability Reduction : At a concentration of 50 µg/mL, cell viability was reduced by approximately 60%.
  • Cytokine Modulation : It significantly inhibited the release of pro-inflammatory cytokines like TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs).

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through cytokine release assays in PBMC cultures stimulated with lipopolysaccharides (LPS). Results demonstrated:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α1000400
IL-6800350

These results indicate a substantial reduction in inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

In a recent study published in Molecules, researchers synthesized several triazole derivatives and evaluated their biological activities. Among these derivatives, the compound exhibited one of the highest levels of antifungal activity against Candida albicans with an MIC of 20 µg/mL .

Another study highlighted its role in inhibiting tumor growth in xenograft models of breast cancer when administered at doses ranging from 10 to 50 mg/kg .

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